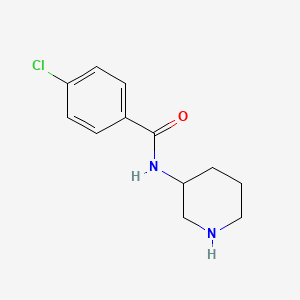

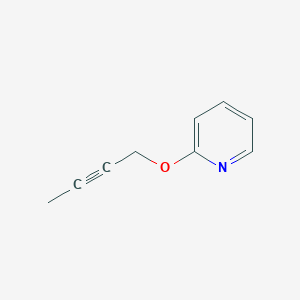

![molecular formula C17H16ClN5O2 B2377840 8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-06-3](/img/structure/B2377840.png)

8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Purine derivatives are a class of compounds that have received significant attention due to their biological activities . They are fundamental motifs in DNA and RNA nucleic acids, and primary heterocyclic frameworks in pharmaceuticals and medicinal chemistry .

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step processes. For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) .Molecular Structure Analysis

Purine is a water-soluble heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . Positions 3 and 7 are electron-rich and susceptible to electrophilic attack, while positions 2, 6, and 8 are susceptible to nucleophilic attack .Chemical Reactions Analysis

In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, adenine, a type of purine, has a molecular weight of 135.13 dalton and a melting point of 360-365°C .Scientific Research Applications

Receptor Affinity and Activity

- Compounds with the purine-2,4-dione nucleus, including those related to imidazo[2,1-f]purine-2,4-dione, show affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors (Zagórska et al., 2015).

- Some derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibit potential as anxiolytic and antidepressant agents (Zagórska et al., 2009).

Synthesis and Pharmacological Evaluation

- Synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione has been explored, showing properties of serotonin (5-HT1A) receptor ligands (Zagórska et al., 2009).

Antiviral and Antimicrobial Properties

- Imidazo[1,2-a]-s-triazine nucleosides, a class related to purine analogues, have been synthesized and evaluated for antiviral activity (Kim et al., 1978).

- Derivatives of 8-Chloro-theophylline, a compound structurally related to imidazo[2,1-f]purine-2,4-dione, have been synthesized with noted antimicrobial activity (Abdul-Reda & Abdul-Ameer, 2018).

Mechanism of Action

Target of Action

Similar compounds, such as 2,6-diamine-9h-purine derivatives, have been shown to inhibitrhDHFR and have behavior towards thymine synthase (TS) and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in DNA synthesis and cell proliferation, making them potential targets for anticancer agents .

Mode of Action

Similar compounds have been shown to inhibit the activity of rhdhfr, ts, and aicarft . By inhibiting these enzymes, the compound could potentially disrupt DNA synthesis and cell proliferation, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound likely affects the folate pathway , which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound could disrupt DNA synthesis and cell proliferation, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Nonclassical antifolates, which this compound may be classified as, are generally more lipophilic and enter cells through passive diffusion . This could potentially enhance the compound’s bioavailability.

Result of Action

The compound’s action could lead to cell cycle arrest and induction of apoptosis . For instance, HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis . The induction of apoptosis was confirmed to act through a lysosome-nonmitochondrial pathway .

Action Environment

The efficacy of similar compounds can be influenced by mutations in the reduced folate carrier and folate polyglutamylase , which could potentially affect the compound’s action.

properties

IUPAC Name |

6-(4-chlorophenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZVEZLUNJATFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2377765.png)

![(3Z)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377766.png)

![[3-(4-Methylphenoxy)phenyl]methylhydrazine;hydrochloride](/img/structure/B2377768.png)

![N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2377770.png)

![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2377778.png)